

quantitative analysis of Bis(2-butoxyethyl) phosphate in water samples by GC-MS

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Compound of Interest

Compound Name: Bis(2-butoxyethyl) phosphate

Cat. No.: B049836

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An Application Note on the Quantitative Analysis of **Bis(2-butoxyethyl) phosphate** in Water Samples by Gas Chromatography-Mass Spectrometry (GC-MS)

This application note provides a comprehensive protocol for the quantitative analysis of **Bis(2-butoxyethyl) phosphate** (BBOEP), an organophosphate flame retardant, in various water matrices. The methodology is designed for researchers, scientists, and professionals in drug development and environmental monitoring, focusing on a robust and sensitive analytical approach using Gas Chromatography-Mass Spectrometry (GC-MS).

Introduction

Bis(2-butoxyethyl) phosphate is an organophosphate ester used as a flame retardant and plasticizer. Its potential for environmental contamination of water sources necessitates reliable and sensitive analytical methods for its detection and quantification. This document outlines a detailed procedure involving solid-phase extraction (SPE) for sample pre-concentration, followed by GC-MS analysis. While direct analysis of many organophosphate esters is feasible, the option of derivatization to improve chromatographic performance for polar analytes is also discussed.

Experimental

Reagents and Materials

- **Bis(2-butoxyethyl) phosphate** (BBOEP) analytical standard

- Internal Standard (IS), e.g., Triphenyl phosphate-d15
- Surrogate Standard, e.g., Tributyl phosphate-d27
- Methanol, Acetone, Dichloromethane, Ethyl Acetate, Hexane (all HPLC or pesticide residue grade)
- Ultrapure water
- Solid-Phase Extraction (SPE) Cartridges: Oasis HLB, Bond Elut PPL, or similar polymeric sorbent
- Glass fiber filters (0.7 μm)
- Nitrogen gas for evaporation
- (Optional) Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
- (Optional) Pyridine

Sample Preparation: Solid-Phase Extraction (SPE)

Due to the typically low concentrations of BBOEP in environmental water samples, an enrichment step is necessary.^[1] Solid-phase extraction is a widely used technique for this purpose.

Protocol:

- **Sample Filtration:** Filter the water sample (typically 100 mL to 1 L) through a glass fiber filter to remove suspended solids.
- **Spiking:** Add a known amount of surrogate standard to the water sample to monitor method performance.
- **SPE Cartridge Conditioning:** Condition the SPE cartridge by passing 5 mL of ethyl acetate, followed by 5 mL of methanol, and finally 5 mL of ultrapure water. Ensure the sorbent does not run dry.

- **Sample Loading:** Load the filtered water sample onto the conditioned SPE cartridge at a flow rate of approximately 5-10 mL/min.
- **Washing:** After loading, wash the cartridge with 5 mL of ultrapure water to remove interfering substances.
- **Drying:** Dry the cartridge thoroughly by passing a stream of nitrogen gas through it for at least 30 minutes.
- **Elution:** Elute the retained analytes with a suitable solvent. A common choice is ethyl acetate or dichloromethane. Use a small volume, for example, 2 x 4 mL.
- **Concentration:** Concentrate the eluate to a final volume of 1 mL under a gentle stream of nitrogen.
- **Internal Standard Addition:** Add a known amount of the internal standard to the final extract just before GC-MS analysis.

(Optional) Derivatization

For some polar organophosphate compounds, derivatization can improve peak shape and sensitivity.^[2] Silylation is a common derivatization technique. While not always necessary for BBOEP, it can be beneficial if poor chromatography is observed.

Protocol:

- Evaporate the 1 mL extract to complete dryness under nitrogen.
- Add 50 μ L of BSTFA (+1% TMCS) and 50 μ L of pyridine (to act as a catalyst and prevent analyte degradation).
- Vortex the vial for 1 minute.
- Heat the vial at 70°C for 30 minutes.
- Cool the vial to room temperature before GC-MS injection.

GC-MS Analysis

The analysis is performed using a gas chromatograph coupled to a mass spectrometer.

Typical GC-MS Parameters:

Parameter	Value
Gas Chromatograph	
Column	DB-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent
Injection Volume	1 µL
Injection Mode	Splitless
Inlet Temperature	280 °C
Carrier Gas	Helium at a constant flow of 1.0 mL/min
Oven Program	Initial temperature 80°C (hold for 2 min), ramp to 300°C at 15°C/min, hold for 10 min.
Mass Spectrometer	
Ionization Mode	Electron Ionization (EI) at 70 eV
Ion Source Temp.	230 °C
Quadrupole Temp.	150 °C
Acquisition Mode	Selected Ion Monitoring (SIM)
Transfer Line Temp.	280 °C

Selected Ion Monitoring (SIM) Ions for BBOEP: Note: Specific ions should be determined by analyzing a standard of BBOEP. The following are hypothetical based on common fragmentation patterns of similar compounds.

- Quantifier Ion: To be determined from the mass spectrum of a BBOEP standard.
- Qualifier Ions: At least two other characteristic ions for confirmation.

Data Presentation

Quantitative data for method validation should be summarized for clarity. While specific data for BBOEP could not be located in the searched literature, the following tables present typical performance data for other organophosphate esters analyzed by similar methods.

Table 1: Method Detection and Quantification Limits for Selected Organophosphate Esters in Water.

Compound	Method Detection Limit (MDL) (ng/L)	Method Quantification Limit (MQL) (ng/L)
Tris(2-chloroethyl) phosphate (TCEP)	0.5 - 10	1.5 - 30
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)	0.3 - 8	1.0 - 25
Triphenyl phosphate (TPP)	1.0 - 15	3.0 - 50
Tris(2-butoxyethyl) phosphate (TBEP)	0.8 - 12	2.5 - 40

Note: These values are illustrative and will vary depending on the specific instrumentation and matrix.

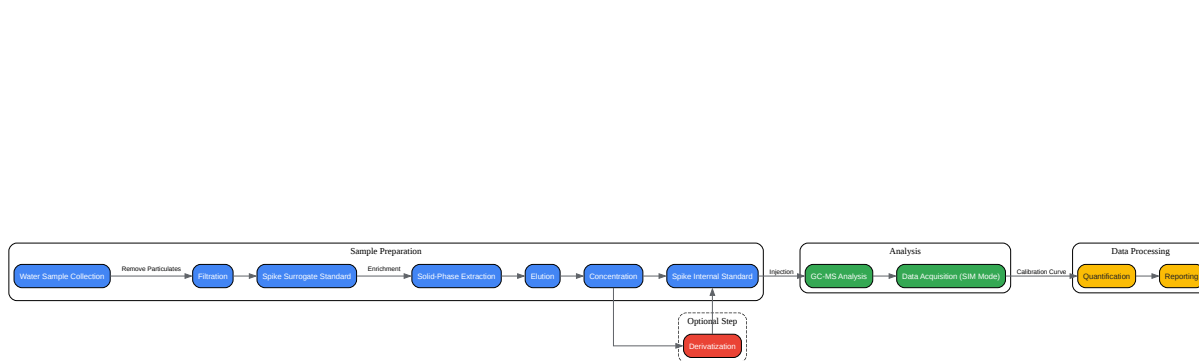
Table 2: Recovery Data for Selected Organophosphate Esters from Spiked Water Samples.

Compound	Spiking Level (ng/L)	Mean Recovery (%)	Relative Standard Deviation (RSD) (%)
Tris(2-chloroethyl) phosphate (TCEP)	100	95	7
Tris(1,3-dichloro-2-propyl) phosphate (TDCPP)	100	92	9
Triphenyl phosphate (TPP)	100	88	11
Tris(2-butoxyethyl) phosphate (TBEP)	100	98	6

Note: Recoveries should ideally be in the range of 70-130% with an RSD of <20%.

Experimental Workflow and Diagrams

The overall analytical workflow is depicted in the following diagram.



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